Methyl 5-methyl-7-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methyl-7-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-7-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a Biginelli-type reaction. This involves the condensation of 4-morpholinobenzaldehyde, ethyl acetoacetate, and 5-aminotetrazole in the presence of p-toluenesulfonic acid as a catalyst under reflux conditions in ethanol . Another method involves the reaction of 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine with α,β-unsaturated carbonyl compounds in methanol in the presence of sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Biginelli-type reaction and the reaction with α,β-unsaturated carbonyl compounds are scalable and could potentially be adapted for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-7-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aromatic tetrazoloquinazolines.
Substitution: It can participate in substitution reactions with different reagents to form various derivatives.
Common Reagents and Conditions
Oxidation: Sodium methoxide in methanol is commonly used for oxidation reactions.
Substitution: Various α,β-unsaturated carbonyl compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Aromatic tetrazoloquinazolines.
Substitution: Derivatives of tetrahydrotetrazoloquinazolines.
Scientific Research Applications
Methyl 5-methyl-7-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
it is known to interact with various molecular targets and pathways, including sodium channels and human neutrophil elastase . These interactions contribute to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- Tetrahydrotetrazoloquinazolines
Uniqueness
Methyl 5-methyl-7-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific structure, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C13H13N5O2 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
methyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H13N5O2/c1-8-10(12(19)20-2)11(9-6-4-3-5-7-9)18-13(14-8)15-16-17-18/h3-7,11H,1-2H3,(H,14,15,17) |
InChI Key |
YSEKBNQBMMOSTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.